molecular formula C8H3BrClFN2O B11768983 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Cat. No.: B11768983
M. Wt: 277.48 g/mol
InChI Key: IRBCZSMPPVWSHX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and halogenated reagents.

    Cyclization: The substituted aniline undergoes cyclization with a suitable reagent to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Techniques: Such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: Where halogen atoms can be replaced by other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

    Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Modifying gene expression and cellular functions.

    Modulate Receptors: Influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloroquinazolin-4(3H)-one
  • 8-Fluoroquinazolin-4(3H)-one
  • 2-Chloro-8-fluoroquinazolin-4(3H)-one

Uniqueness

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H3BrClFN2O

Molecular Weight

277.48 g/mol

IUPAC Name

6-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3BrClFN2O/c9-3-1-4-6(5(11)2-3)12-8(10)13-7(4)14/h1-2H,(H,12,13,14)

InChI Key

IRBCZSMPPVWSHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)F)Br

Origin of Product

United States

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